molecular formula C17H14ClN3OS B2837327 N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 332101-62-9

N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2837327
CAS No.: 332101-62-9
M. Wt: 343.83
InChI Key: VGTBUMZYVQMLDS-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that features a chlorophenyl group, a phenyl-imidazole moiety, and a thioacetamide linkage. Compounds with such structures are often explored for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the imidazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Exploration of its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-((4-methyl-1H-imidazol-2-yl)thio)acetamide
  • N-(3-Chlorophenyl)-2-((4-ethyl-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N-(3-Chlorophenyl)-2-((4-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of its functional groups, which may confer distinct biological or chemical properties compared to its analogs. The presence of the phenyl group on the imidazole ring, for instance, might influence its binding affinity to certain molecular targets or its overall stability.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-13-7-4-8-14(9-13)20-16(22)11-23-17-19-10-15(21-17)12-5-2-1-3-6-12/h1-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTBUMZYVQMLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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